N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide:
Pharmaceutical Applications
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide has shown potential in pharmaceutical research due to its unique structural properties. Thiophene derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound could be explored for developing new drugs targeting these conditions, leveraging its thiophene backbone for enhanced efficacy and specificity.
Organic Semiconductors
Thiophene-based compounds are widely used in the development of organic semiconductors. N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can be utilized in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Its unique electronic properties make it suitable for applications in flexible electronics and display technologies.
Corrosion Inhibitors
The compound’s thiophene structure can be beneficial in industrial chemistry as a corrosion inhibitor. Thiophene derivatives have been used to protect metals from corrosion, which is crucial in extending the lifespan of industrial equipment and infrastructure . Research into this application could lead to more effective and environmentally friendly corrosion prevention methods.
Fungicidal Activity
Recent studies have indicated that thiophene derivatives exhibit significant fungicidal activity . N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide could be investigated for its potential to combat fungal infections in agriculture, helping to protect crops from diseases and improve yield.
Antimicrobial Agents
The antimicrobial properties of thiophene derivatives are well-documented . This compound could be explored as a new antimicrobial agent, potentially effective against a range of bacterial and fungal pathogens. Its development could contribute to addressing the growing issue of antibiotic resistance.
Material Science
In material science, thiophene derivatives are used to develop new materials with unique properties. N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide could be utilized in creating advanced materials for various applications, including sensors, conductive polymers, and nanomaterials . These materials could have significant implications for technology and industry.
Organic Synthesis
The compound can serve as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of new compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .
Biological Research
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can be used in biological research to study the interactions of thiophene derivatives with biological systems. This research can provide insights into the mechanisms of action of thiophene-based drugs and help in the design of new therapeutic agents .
Springer Article on Thiophene Derivatives MDPI Article on Fungicidal Activity BMC Chemistry Article on Antimicrobial Properties
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They are known to interact with a variety of biological targets, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, depending on the specific biological effect they exhibit . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways, depending on their specific biological activity .
Result of Action
It is known that thiophene derivatives can have various effects at the molecular and cellular level, depending on their specific biological activity .
Future Directions
properties
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(13-4-2-10-18-13)15(11-5-6-11)8-7-12-3-1-9-17-12/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDQRHBIJNPXIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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